2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methoxynaphthalen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methoxynaphthalen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes both cyclohexane and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methoxynaphthalen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. One common method involves the reaction of 4-methoxynaphthalene with a suitable cyclohexanone derivative under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methoxynaphthalen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methoxynaphthalen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methoxynaphthalen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-hydroxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
- **2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methylphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
The uniqueness of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methoxynaphthalen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both cyclohexane and naphthalene moieties allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methoxynaphthalen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O5/c1-27(2)12-19(29)25(20(30)13-27)24(26-21(31)14-28(3,4)15-22(26)32)18-10-11-23(33-5)17-9-7-6-8-16(17)18/h6-11,24-25,31H,12-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORKKSKEWRJWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC=C(C3=CC=CC=C32)OC)C4=C(CC(CC4=O)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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